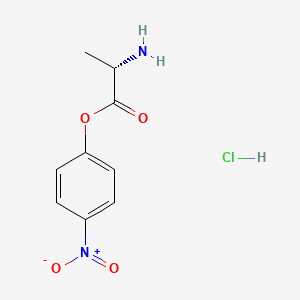

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

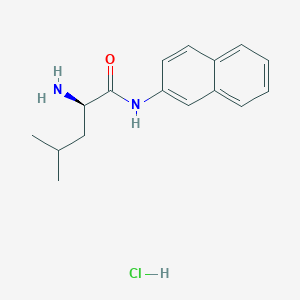

“(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” is a specific form of 2-aminopropanoate, which is a type of amino acid derivative. It’s likely used in various chemical reactions, particularly in the field of organic chemistry .

Physical And Chemical Properties Analysis

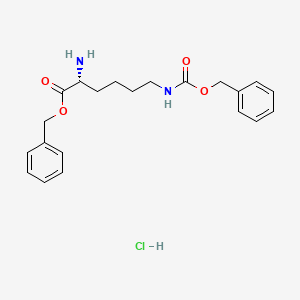

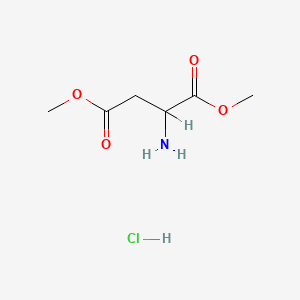

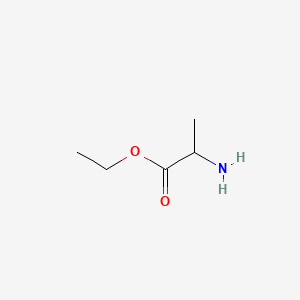

The physical and chemical properties of “(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” would depend on its specific structure. Similar compounds, such as “(S)-Ethyl 2-aminopropanoate hydrochloride”, have a molecular weight of 153.61 g/mol .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride and its derivatives have been explored for their potential in modulating the immune system. The research by Kiuchi et al. (2000) highlighted the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity. The study indicated that specific configurations and substitutions on the compound could enhance its potential as an immunosuppressive drug, potentially useful in contexts like organ transplantation Kiuchi et al., 2000.

Metabolic and Distribution Studies

A study by Costlow and Manson (1983) delved into the metabolism and distribution of nitrofen, a compound related to (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride, in pregnant rats. This research was crucial for understanding how such compounds are processed in biological systems, shedding light on their potential toxicological impacts and the mechanisms underlying their teratogenic effects Costlow & Manson, 1983.

Carcinogenicity and DNA Damage Studies

Research on the carcinogenic potential of nitrophenyl compounds and their effects on DNA has been a critical area of study. For instance, Fiala, Conaway, and Mathis (1989) investigated the oxidative DNA and RNA damage in the livers of rats treated with 2-nitropropane, a structurally related compound, highlighting the potential health hazards associated with such chemicals and their metabolites Fiala, Conaway, & Mathis, 1989.

Teratogenic Effects and Organ-specific Studies

The teratogenic effects of compounds structurally related to (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride have been a significant concern. Studies like that by Costlow and Manson (1981) have provided insights into the organ-specific effects, such as the impact on neonatal viability and the induction of malformations in organs like the heart and diaphragm due to in utero exposure to such compounds Costlow & Manson, 1981.

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXNSMBHNXCGRR-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.